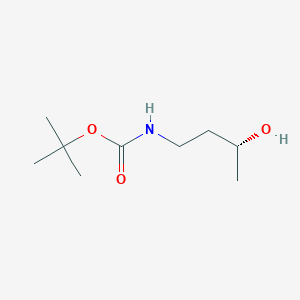

(R)-tert-Butyl (3-hydroxybutyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-[(3R)-3-hydroxybutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Base-Mediated Intramolecular Decarboxylative Synthesis

An alternative synthetic strategy involves intramolecular decarboxylative amination of alkanoyloxycarbamates to form alkylamines, which can be adapted to synthesize tert-butyl carbamate derivatives.

-

- Starting from alkanoyloxycarbamates, treatment with cesium carbonate (Cs2CO3) in acetonitrile at 100 °C for 1 hour promotes intramolecular decarboxylation and cyclization.

- The reaction yields the corresponding alkylamine carbamate product in moderate to high yields (up to 85%).

Representative Reaction Conditions:

Parameter Condition Base Cs2CO3 (1.0 equiv) Solvent Acetonitrile (MeCN) Temperature 100 °C Time 1 hour Yield Up to 85% -

- Mild reaction conditions.

- Good functional group tolerance.

- Potential for stereoselective synthesis depending on substrate.

-

- tert-Butyl ((3-phenylpropanoyl)oxy)carbamate was converted to the corresponding amine carbamate in 81% isolated yield under these conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Stereochemical Control | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of nitrile | 3-Benzyloxybutanenitrile | Pd(OH)2/C, H2, Boc2O, MeOH | Ambient, overnight | ~78% | Moderate (depends on starting nitrile) | Requires chromatographic purification |

| Mixed anhydride condensation | N-BOC-D-Serine | Isobutyl chlorocarbonate, NMM, benzylamine, EtOAc | -15 to 15 °C, 4–6 h total | 90–93% | High (R-configuration preserved) | Scalable, crystallization purification |

| Decarboxylative amination | Alkanoyloxycarbamate | Cs2CO3, MeCN | 100 °C, 1 h | Up to 85% | Potential for stereocontrol | Mild, base-mediated, mechanistic versatility |

Research Findings and Practical Considerations

- The method starting from N-BOC-D-serine is the most stereoselective, providing the (R)-enantiomer with high yield and purity, which is critical for pharmaceutical applications.

- Catalytic hydrogenation methods are straightforward but may require careful control to maintain stereochemistry and avoid over-reduction.

- The base-mediated decarboxylative approach offers a novel synthetic route that can be adapted for various carbamate derivatives, though its application specifically to (R)-tert-butyl (3-hydroxybutyl)carbamate requires further optimization.

- Protecting group strategies (e.g., benzyl, TBS) are often employed to safeguard hydroxyl functionalities during multi-step syntheses.

- Purification techniques include flash chromatography and crystallization, with solvent systems such as hexane/ethyl acetate commonly used.

化学反応の分析

Types of Reactions

®-tert-Butyl (3-hydroxybutyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Oxidation: ®-tert-Butyl (3-oxobutyl)carbamate.

Reduction: ®-3-Hydroxybutylamine.

Substitution: Various substituted carbamates depending on the substituent used.

科学的研究の応用

Chemical Synthesis

Protecting Group in Peptide Synthesis

- (R)-tert-Butyl (3-hydroxybutyl)carbamate is widely used as a protecting group for amines during peptide synthesis. Its stability under acidic and basic conditions makes it suitable for protecting functional groups that are sensitive to these environments. The removal of the protecting group can be achieved under mild conditions, facilitating the synthesis of complex peptides without damaging other functional groups.

Intermediate in Organic Reactions

- This compound acts as an important intermediate in various organic reactions. For instance, it can be transformed into other carbamates or amines through reduction and substitution reactions, providing a pathway for synthesizing diverse chemical entities.

Biological Research

Metabolic Pathway Studies

- Research has indicated that (R)-tert-Butyl (3-hydroxybutyl)carbamate may play a role in metabolic pathways involving carbamates. Its interactions with enzymes suggest potential applications in studying enzyme kinetics and inhibition mechanisms.

Therapeutic Potential

- Preliminary studies have explored its potential use in drug delivery systems due to its biocompatibility and stability. The compound's ability to inhibit certain enzymes could lead to therapeutic applications in treating metabolic disorders or diseases related to enzyme dysfunctions .

Industrial Applications

Biodegradable Polymers

- In the industrial sector, (R)-tert-Butyl (3-hydroxybutyl)carbamate is utilized in the production of biodegradable polymers. Its incorporation into polymer matrices enhances material properties while promoting environmental sustainability.

Synthesis of Other Chemical Compounds

- This compound serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its versatility allows for modifications that can lead to the development of new materials with specific functionalities .

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of using (R)-tert-Butyl (3-hydroxybutyl)carbamate as a protecting group during the synthesis of a specific peptide sequence. The researchers reported high yields and purity levels after deprotection, showcasing its utility in complex peptide synthesis.

Case Study 2: Enzyme Interaction

Research investigating the interaction of (R)-tert-Butyl (3-hydroxybutyl)carbamate with specific metabolic enzymes revealed that it could act as an inhibitor, providing insights into its potential therapeutic applications in metabolic diseases.

作用機序

The mechanism of action of ®-tert-Butyl (3-hydroxybutyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by carbamoylation of the active site, leading to the formation of a stable carbamate-enzyme complex . This inhibition can affect various metabolic pathways and cellular processes.

類似化合物との比較

Key Observations :

- The highest similarity (1.00) is observed with (S)-tert-Butyl (3-oxocyclopentyl)carbamate, which shares the Boc-protected carbamate group but differs in the cyclic oxo structure versus the linear hydroxybutyl chain of the target compound.

- Linear analogs like (R)-tert-Butyl (4-oxobutan-2-yl)carbamate exhibit lower similarity (0.89), likely due to differences in chain length (C4 vs. C3-hydroxybutyl) and functional groups (oxo vs. hydroxy) .

Stereochemical Comparisons

- Enantiomeric Pair : The S-configuration in (S)-tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate () highlights the influence of stereochemistry on molecular interactions. The R-configuration in the target compound may confer distinct reactivity or biological selectivity, though direct activity data are unavailable in the provided evidence .

- Synthesis Implications : Racemic mixtures, such as (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (84% yield via NaBH4 reduction; ), demonstrate the challenges of achieving enantiopure products. The target compound’s R-configuration would require asymmetric synthesis or resolution techniques to avoid racemization .

Physicochemical Properties

- Spectroscopic Characterization : NMR data for tert-butyl N-hydroxycarbamate () indicate that Boc-protected carbamates exhibit distinct $ ^1H $ and $ ^{13}C $ NMR signals for the tert-butyl group (~1.4 ppm for $ ^1H $, ~28 ppm for $ ^{13}C $) and carbamate carbonyl (~155 ppm). These trends likely extend to the target compound .

- Stability : Cyclic analogs (e.g., cyclohexyl, cyclopentyl) may exhibit enhanced conformational rigidity compared to the linear hydroxybutyl chain, affecting solubility and degradation kinetics .

生物活性

(R)-tert-Butyl (3-hydroxybutyl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

(R)-tert-Butyl (3-hydroxybutyl)carbamate has the molecular formula . Its structure features a tert-butyl group attached to a carbamate moiety, which is linked to a 3-hydroxybutyl chain. This unique structure contributes to its biological properties and interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of (R)-tert-Butyl (3-hydroxybutyl)carbamate can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects. For example, it may interact with enzymes involved in metabolic pathways, affecting the synthesis or breakdown of key biomolecules.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its potential as a therapeutic agent.

- Receptor Modulation : The compound may act on specific receptors, modulating their activity and influencing various physiological processes. This could lead to effects such as anti-inflammatory responses or modulation of neurotransmitter systems.

Case Studies

- Antioxidant Properties : A study investigating the antioxidant effects of various carbamate derivatives found that (R)-tert-Butyl (3-hydroxybutyl)carbamate exhibited significant scavenging activity against free radicals. The compound was able to reduce oxidative stress markers in cellular models, suggesting potential applications in conditions associated with oxidative damage .

- Neuroprotective Effects : Research focusing on neuroprotective agents indicated that (R)-tert-Butyl (3-hydroxybutyl)carbamate may protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies showed that the compound could enhance cell viability and reduce markers of apoptosis in neuronal cell lines exposed to neurotoxic agents .

- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory properties of this compound in animal models of inflammation. It was found that administration of (R)-tert-Butyl (3-hydroxybutyl)carbamate led to a significant reduction in inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Biological Activity

To better understand the biological activity of (R)-tert-Butyl (3-hydroxybutyl)carbamate, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| (R)-tert-Butyl (3-hydroxybutyl)carbamate | C9H19NO3 | Antioxidant, neuroprotective, anti-inflammatory |

| Butylated Hydroxyanisole (BHA) | C10H14O2 | Antioxidant, enzyme inhibitor |

| Tert-butylhydroquinone | C10H14O2 | Antioxidant, potential carcinogenic effects |

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl (3-hydroxybutyl)carbamate?

The compound is typically synthesized via multi-step protocols involving carbamate formation and stereoselective hydroxylation. For example, a common approach involves coupling tert-butyl carbamate with a chiral alcohol precursor under Mitsunobu conditions or using Boc-protected intermediates (e.g., tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate synthesis in PharmaBlock’s methodology) . Key steps include:

- Step 1 : Protection of the amine group using Boc anhydride.

- Step 2 : Stereoselective hydroxylation or epoxide ring-opening to introduce the (R)-configuration .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

| Reaction Parameter | Typical Conditions |

|---|---|

| Temperature | 0–25°C (for sensitive intermediates) |

| Solvent | Dichloromethane (DCM) or THF |

| Catalysts/Reagents | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (Mitsunobu) |

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Refrigerate at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .

- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions. Avoid direct sunlight to prevent decomposition .

- Safety : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to mitigate inhalation risks (though no acute toxicity is reported) .

Q. What analytical techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 1.4 ppm for tert-butyl group, δ 4.2–5.0 ppm for hydroxy and carbamate protons) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>97%) and detect degradation products .

- Optical Rotation : Measure [α]D²⁰ to confirm enantiomeric purity (e.g., +15° to +25° for (R)-isomers) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Catalysts : Use Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess (ee > 99%) .

- Crystallization : Recrystallize intermediates from ethanol/water mixtures to isolate the desired (R)-isomer .

- Analytical Validation : Pair chiral HPLC (Chiralpak AD-H column) with circular dichroism (CD) to resolve and quantify stereoisomers .

Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting point)?

- Experimental Validation : Reproduce synthesis and characterize the compound using calibrated instruments (e.g., DSC for melting point).

- Cross-Reference : Compare data with authoritative databases (NIST Chemistry WebBook) or peer-reviewed studies .

- Example Contradiction : Some SDS lack melting point data , while patents report 103–106°C for analogs . Calibrate DSC to confirm.

Q. What strategies mitigate side reactions during Boc protection/deprotection?

- Acid Sensitivity : Use trifluoroacetic acid (TFA) in DCM for Boc removal, avoiding prolonged exposure to prevent carbamate degradation .

- Byproduct Management : Add scavengers (e.g., triisopropylsilane) during deprotection to quench carbocation intermediates .

- Monitoring : Track reaction progress via TLC (Rf = 0.3 in 7:3 hexane/ethyl acetate) .

Q. How is this compound applied in drug discovery workflows?

- Intermediate Utility : Serves as a chiral building block for protease inhibitors or kinase-targeting molecules (e.g., analogs in triazolopyrazine derivatives ).

- Case Study : Incorporation into peptidomimetics via solid-phase synthesis, with Boc-group stability enabling selective coupling .

Methodological Considerations

Q. What computational tools predict the reactivity of (R)-tert-Butyl (3-hydroxybutyl)carbamate?

- DFT Calculations : Gaussian 16 to model transition states for stereoselective reactions (e.g., hydroxylation barriers).

- Molecular Dynamics : Simulate solvent effects on carbamate stability using AMBER or GROMACS .

Q. How to troubleshoot low yields in scale-up syntheses?

- Process Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。